Cas no 2248322-69-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6517333
- 2248322-69-0
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
-
- インチ: 1S/C18H14N2O4/c1-10-6-9-14(15(19-10)11-7-8-11)18(23)24-20-16(21)12-4-2-3-5-13(12)17(20)22/h2-6,9,11H,7-8H2,1H3
- InChIKey: ORFAUYLWAWGKDT-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CC=C(C)N=C1C1CC1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 322.09535693g/mol
- どういたいしつりょう: 322.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 535
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517333-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate |
2248322-69-0 | 0.25g |
$985.0 | 2023-05-31 | ||
Enamine | EN300-6517333-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate |
2248322-69-0 | 0.05g |
$900.0 | 2023-05-31 | ||
Enamine | EN300-6517333-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate |
2248322-69-0 | 10g |
$4606.0 | 2023-05-31 | ||
Enamine | EN300-6517333-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate |
2248322-69-0 | 2.5g |
$2100.0 | 2023-05-31 | ||
Enamine | EN300-6517333-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate |
2248322-69-0 | 1g |
$1070.0 | 2023-05-31 | ||
Enamine | EN300-6517333-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate |
2248322-69-0 | 0.5g |
$1027.0 | 2023-05-31 | ||
Enamine | EN300-6517333-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate |
2248322-69-0 | 5g |
$3105.0 | 2023-05-31 | ||
Enamine | EN300-6517333-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate |
2248322-69-0 | 0.1g |
$943.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylateに関する追加情報
Compound CAS No. 2248322-69-0: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate
The compound with CAS No. 2248322-69-0, known as 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemicals. This compound is notable for its unique structural features and its potential applications in drug development and pest control. Recent studies have highlighted its promising properties, making it a subject of extensive research.
Structural Insights and Synthesis
The molecular structure of 1,3-Dioxo-2,3-dihydro-1H-isoindol is characterized by a bicyclic system with a fused isoindole ring. The presence of the cyclopropyl group at position 6 of the pyridine ring introduces steric hindrance, which can influence the compound's reactivity and bioavailability. The carboxylate group at position 3 plays a crucial role in stabilizing the molecule and enhancing its solubility in polar solvents.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale production.
Biological Activity and Applications
Research has demonstrated that 1,3-Dioxo-2,3-dihydro-1H-isoindol exhibits potent biological activity across various domains. In pharmacology, it has shown promise as a potential lead compound for anti-inflammatory and anti-cancer drug development. Its ability to inhibit key enzymes involved in inflammatory pathways makes it a valuable candidate for therapeutic interventions.
In the agricultural sector, this compound has been explored as an active ingredient in pesticides due to its ability to disrupt insect nervous systems. Field trials have indicated high efficacy against major crop pests without significant adverse effects on non-target organisms.
Recent Research Findings
A groundbreaking study published in *Nature Communications* revealed that 1,3-Dioxo-2,3-dihydro-1H-isoindol can modulate ion channels in neuronal cells, opening new avenues for its application in neurodegenerative diseases. Additionally, researchers at Stanford University have reported on its potential as a biosensor for detecting environmental pollutants due to its high sensitivity to heavy metals.
Another notable development involves the use of this compound in nanotechnology. Scientists at MIT have successfully incorporated it into polymer-based nanoparticles for targeted drug delivery systems. This innovation enhances the bioavailability of therapeutic agents while minimizing systemic toxicity.
Future Prospects and Challenges
Despite its immense potential, several challenges remain before 1,3-Dioxo...
2248322-69-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropyl-6-methylpyridine-3-carboxylate) 関連製品
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